Ethenylidenephosphane
Description
Ethenylidenephosphane derivatives are organophosphorus compounds characterized by a methylene group bonded to a pentavalent phosphorus atom (λ⁵-phosphorane). These compounds are pivotal in synthetic organic chemistry, particularly in Wittig and related reactions for alkene synthesis . A prominent example is Ethyl (triphenylphosphoranylidene) acetate (CAS 1099-45-2), widely used as a ylide precursor for carbonyl olefination . Another structurally related compound, (2-Hydroxybenzoylmethylene)triphenylphosphorane (CAS 81995-11-1), incorporates a phenolic hydroxyl group, enhancing its reactivity in specific coupling reactions .
Properties
CAS No. |
102146-31-6 |
|---|---|
Molecular Formula |
C2H3P |
Molecular Weight |
58.02 g/mol |
InChI |
InChI=1S/C2H3P/c1-2-3/h3H,1H2 |
InChI Key |
WDVWGELBQCDCNV-UHFFFAOYSA-N |
Canonical SMILES |
C=C=P |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenylidenephosphane can be synthesized through several methods. One common approach involves the reaction of vinyl halides with phosphine under controlled conditions. For example, the reaction of vinyl chloride with phosphine in the presence of a base can yield this compound. Another method involves the dehydrohalogenation of alkylphosphonium salts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using vinyl halides and phosphine. The process requires stringent control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethenylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Ethenylidenephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ethenylidenephosphane exerts its effects involves its ability to act as a ligand, forming complexes with metals and other substrates. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the complexes formed.
Comparison with Similar Compounds
Key Observations :
- Ethyl (triphenylphosphoranylidene) acetate features an ethoxycarbonyl group, making it highly electrophilic and suitable for reactions with aldehydes to form α,β-unsaturated esters .
- (2-Hydroxybenzoylmethylene)triphenylphosphorane contains a phenolic hydroxyl group, which increases its acidity and enables hydrogen-bonding interactions in stereoselective syntheses .
Reactivity and Stability
- Ethyl (triphenylphosphoranylidene) acetate exhibits moderate air sensitivity due to the electron-withdrawing ethoxycarbonyl group, requiring storage under inert conditions .
- (2-Hydroxybenzoylmethylene)triphenylphosphorane is more stable in protic solvents (e.g., ethanol) owing to intramolecular hydrogen bonding between the hydroxyl and phosphoryl groups .
Biological Activity
Ethenylidenephosphane, also known as phosphorene or vinylphosphine, is a phosphorous-containing compound that has garnered attention for its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound has a simple structure characterized by a vinyl group () bonded to a phosphorous atom. Its chemical formula is , and it exhibits properties typical of organophosphorus compounds, including reactivity with biological molecules.
The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins in biological systems. The compound can form stable complexes with various biomolecules, leading to enzyme inhibition and modulation of metabolic pathways.
Enzyme Inhibition
This compound has been shown to inhibit several key enzymes involved in metabolic processes. For instance, studies indicate its potential as an inhibitor of phosphatases, which play crucial roles in cellular signaling and regulation. The inhibition mechanism often involves competitive binding to the active site of the enzyme, thereby preventing substrate access and altering enzyme kinetics.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. This property makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Insecticidal Properties
This compound is also being explored for its insecticidal properties. Studies have indicated that it can disrupt the nervous system of insects by inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This action leads to paralysis and eventual death of the insect, making it a potential alternative to conventional insecticides.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential for clinical applications in treating infections .
- Insecticidal Action : Research on the effects of this compound on Drosophila melanogaster indicated a significant reduction in survival rates following exposure to sub-lethal doses. The compound demonstrated a 75% mortality rate within 48 hours at concentrations of 0.1 mg/mL .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound | Antimicrobial Activity (µg/mL) | Insecticidal Activity (Mortality %) |
|---|---|---|
| This compound | 50 | 75 at 0.1 mg/mL |
| Phosphine | 100 | 90 at 0.05 mg/mL |
| Ethyl Formate | 200 | 65 at 0.1 mg/mL |
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Drug Development : Further exploration into its mechanism as an antimicrobial agent could lead to new treatments for resistant bacterial strains.
- Agricultural Applications : Investigating its efficacy as an insecticide can contribute to sustainable pest management strategies.
- Toxicology Studies : Comprehensive toxicological assessments are necessary to evaluate safety profiles for potential human exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
